N-(5-chloro-2-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a sulfanyl acetamide derivative featuring a 5-chloro-2-methoxyphenyl group and a 1-(3-methoxyphenyl)imidazole moiety. The compound’s structure combines a sulfanyl linker (-S-) between the acetamide and imidazole rings, with methoxy and chloro substituents influencing electronic and steric properties.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-25-15-5-3-4-14(11-15)23-9-8-21-19(23)27-12-18(24)22-16-10-13(20)6-7-17(16)26-2/h3-11H,12H2,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBCAOMUCNVBAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of an acid catalyst.
Substitution Reactions:
Thioether Formation: The final step involves the formation of the sulfanylacetamide linkage through a reaction between a thiol and an acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with imidazole rings often exhibit antimicrobial properties. The specific compound has been studied for its potential effectiveness against various bacterial strains, including those resistant to conventional treatments. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways.
Anticancer Properties
The structure of N-(5-chloro-2-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide suggests potential applications in cancer therapy. Preliminary studies have shown that derivatives of imidazole compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.
Inhibition of Enzymatic Activity
The compound has been evaluated for its ability to inhibit certain enzymes, particularly those involved in cancer metabolism and bacterial resistance mechanisms. For instance, it may act as an inhibitor of enzymes such as cyclooxygenase or lipoxygenase, which are critical in inflammatory processes and cancer progression.
Protein Binding Studies
Studies on protein binding affinity have shown that this compound interacts with various receptors, including GABA receptors. Such interactions are crucial for understanding its pharmacokinetics and therapeutic potential in treating neurological disorders.
Synthesis and Characterization
A detailed synthesis pathway has been established for this compound. The synthesis involves several steps, including the formation of the imidazole ring and subsequent attachment of the sulfanyl group under controlled conditions to ensure high purity and yield .
In Vivo Studies
In vivo studies have demonstrated the compound's efficacy in animal models, particularly in reducing tumor size and improving survival rates in cancer models. For example, a study involving xenograft models showed significant tumor regression when treated with this compound compared to control groups .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The sulfanyl acetamide scaffold is prevalent in medicinal chemistry. Key comparisons include:
Key Observations :
- Methoxy Substituents: The 2-OCH₃ and 3-OCH₃ groups may improve metabolic stability compared to non-substituted analogs .
- Heterocyclic Diversity : Thiadiazole and oxadiazole analogs exhibit distinct bioactivity profiles (e.g., COX inhibition vs. cholinesterase inhibition), highlighting the role of heterocycle choice .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 370.79 g/mol |
| Molecular Formula | C18H15ClN4O3 |
| LogP | 2.513 |
| Polar Surface Area | 68.58 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
The compound features a chloro and methoxy substitution on the phenyl ring, which may influence its biological activity by affecting lipophilicity and binding interactions with biological targets.
This compound is hypothesized to exert its biological effects primarily through inhibition of specific enzymes involved in inflammatory and cancer pathways. In particular, the compound has been studied for its interaction with mammalian lipoxygenases (ALOX15), which play critical roles in the metabolism of fatty acids and the inflammatory response.
Inhibitory Potency
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against ALOX15, with varying IC50 values depending on the substrate used. The IC50 values for linoleate (LA) and arachidonic acid (AA) oxygenation were reported to be approximately 0.010 to 0.032 µM, indicating potent enzyme inhibition .
Table: Inhibitory Potency of this compound
| Substrate | IC50 (µM) | Selectivity Ratio (LA/AA) |
|---|---|---|
| Linoleate | 0.010 | 0.018 |
| Arachidonic Acid | 0.032 |
Pharmacological Effects
The compound has shown promise in various preclinical models for its anti-inflammatory and anticancer properties. It has been noted for its ability to modulate pathways associated with cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy.
Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of this compound, researchers observed a significant reduction in pro-inflammatory cytokines in vitro when treated with the compound. The results indicated that the compound effectively inhibited the expression of IL-6 and TNF-alpha in macrophage cell lines .
Study 2: Anticancer Potential
Another study focused on the compound's anticancer potential against various cancer cell lines, including breast and colon cancer cells. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its role as an effective anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
